molecular formula C8H6F5NO B3043034 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline CAS No. 71791-37-2

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline

Cat. No. B3043034
CAS RN: 71791-37-2
M. Wt: 227.13 g/mol
InChI Key: KECMHGFWHSNIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Difluoromethoxy)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H7F2NO . It is a clear liquid that ranges in color from yellow to orange to red to brown . It is used in the chemical industry and is available from various suppliers .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-3-(trifluoromethyl)aniline” can be represented by the SMILES string NC1=CC=C(OC(F)F)C=C1 . This indicates that the molecule consists of an aniline group (a benzene ring with an attached amino group) substituted with a difluoromethoxy group and a trifluoromethyl group.


Physical And Chemical Properties Analysis

“4-(Difluoromethoxy)-3-(trifluoromethyl)aniline” is a liquid with a density of 1.2860 g/mL . It has a boiling point of 231.0°C and a flash point greater than 110°C . The compound has a refractive index of 1.5035-1.5085 at 20°C .

Scientific Research Applications

Vibrational Analysis and Electronic Properties

  • Researchers have conducted vibrational analysis of compounds similar to 4-(Difluoromethoxy)-3-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline. These studies focus on Fourier Transform-Infrared and Fourier Transform-Raman techniques, providing insights into the electronic donating and withdrawing effects on aniline structures and the impact of substituent positions on vibrational spectra. Theoretical calculations have also been made to predict molecular electrostatic potential and thermodynamic functions (Revathi et al., 2017).

Synthesis and Applications in Pharmaceuticals and Agrochemicals

  • 4-(Difluoromethoxy)aniline has been utilized in synthesizing various pharmaceutical and agrochemical compounds. For instance, it's used in the synthesis of BMS-665053, a corticotropin-releasing factor-1 receptor antagonist. This process includes direct bis-ortho-chlorination and palladium-catalyzed coupling, highlighting the compound's role in preclinical toxicology studies (Li et al., 2012).

Liquid Crystal Research

  • Studies have explored the liquid crystalline properties of derivatives of 4-(Difluoromethoxy)aniline. These derivatives exhibit various phases, such as smectic B and A phases, and the research focuses on their liquid crystalline properties, including phase transitions, microscopic textures, and molecular dipole moments. This area of study is essential for developing materials with specific optical and electronic properties (Miyajima et al., 1995).

Electrochemical Synthesis and Solar Cell Applications

  • Research on electrochemical synthesis of novel polymers using 4-(Difluoromethoxy)aniline derivatives has been conducted. This involves synthesizing a monomer and its composite with graphene for use as a counter electrode in dye-sensitized solar cells. The resulting solar cells demonstrated a significant increase in energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).

Conformational Studies in Organometallic Chemistry

  • The compound has been studied in the context of organometallic chemistry, particularly in the conformational analysis of complexes such as η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium. This research offers insights into the molecular structure and bonding configurations, which are crucial for understanding the reactivity and applications of such complexes in catalysis and materials science (Rose-munch et al., 1994).

Safety And Hazards

This compound is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

properties

IUPAC Name

4-(difluoromethoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-6-2-1-4(14)3-5(6)8(11,12)13/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECMHGFWHSNIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228305
Record name 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-(trifluoromethyl)aniline

CAS RN

71791-37-2
Record name 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71791-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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